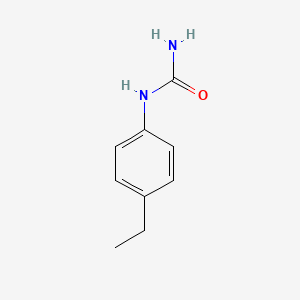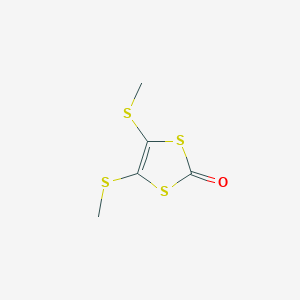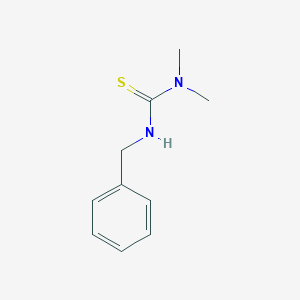
N-(2-氨基苯基)-4-叔丁基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminophenyl)-4-tert-butylbenzamide, also known as 2-APB, is a synthetic derivative of the naturally occurring compound, benzamide. It is a small molecule that has been used in scientific research to study a variety of biological processes. It has been used to investigate the effects of calcium signaling and to study the role of G-protein coupled receptors (GPCRs) in cell signaling. It has also been used to study the regulation of ion channels and to understand the role of the endocannabinoid system in the body.
科学研究应用
Synthesis of Secondary Amides
N-(2-aminophenyl)-4-tert-butylbenzamide: serves as a precursor in the synthesis of secondary amides. Researchers have developed an efficient method utilizing this compound and phenyl isocyanate. The process features atom economy, practicality, and a one-pot two-step reaction, making it significant for pharmaceutical applications .
Anti-Cancer Drug Design
This compound has been studied for its potential in anti-cancer drug design. It has been synthesized and characterized by various spectroscopic techniques and X-ray diffraction studies. The intermolecular interactions within its structure are crucial for stabilizing the crystal structure, which is essential for drug efficacy .
Pharmacological Studies
In pharmacological research, N-(2-aminophenyl)-4-tert-butylbenzamide is used to synthesize compounds with potential analgesic activity. It serves as a scaffold for creating molecules that can be compared or even superior to established painkillers like paracetamol .
作用机制
Target of Action
N-(2-aminophenyl)-4-tert-butylbenzamide is a potent inhibitor of Histone Deacetylases (HDACs) . HDACs are a family of enzymes responsible for the epigenetic regulation of histone and more than 50 non-histone proteins . They play a crucial role in gene expression, and their dysregulation can lead to various diseases, including cancer .
Mode of Action
This compound interacts with its targets, the HDACs, by inhibiting their enzymatic activity . The inhibition of HDACs leads to an increase in the acetylation levels of histones, which in turn results in the modulation of gene expression . This can lead to the suppression of tumor growth and induction of cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by N-(2-aminophenyl)-4-tert-butylbenzamide is the histone acetylation pathway . By inhibiting HDACs, this compound increases the acetylation of histones, leading to changes in chromatin structure and gene expression . This can affect various downstream effects, including cell cycle regulation, apoptosis, and differentiation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and distribution
Result of Action
The inhibition of HDACs by N-(2-aminophenyl)-4-tert-butylbenzamide can lead to various molecular and cellular effects. These include the induction of cell cycle arrest, apoptosis, and the suppression of tumor growth . In cellular assays, this compound has shown potent antiproliferative activities against human leukemia and prostate cancer cell lines .
Action Environment
The action of N-(2-aminophenyl)-4-tert-butylbenzamide can be influenced by various environmental factors. For instance, the presence of other drugs or compounds can affect its efficacy and stability . Additionally, the specific cellular environment, such as the presence of certain enzymes or proteins, can also impact the action of this compound .
属性
IUPAC Name |
N-(2-aminophenyl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUQREGTGZRIBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360659 |
Source


|
| Record name | N-(2-aminophenyl)-4-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-4-tert-butylbenzamide | |
CAS RN |
219492-28-1 |
Source


|
| Record name | N-(2-aminophenyl)-4-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)











![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)